N~6~-cyclopentyl-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-Cyclopentyl-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a cyclopentyl group at the N⁶ position, a 2-methylphenyl group at the N⁴ position, and a methyl group at the 1-position (Figure 1). This compound is part of a broader family of derivatives investigated for kinase inhibition, particularly as selective Janus kinase 3 (JAK3) inhibitors .
Properties
Molecular Formula |
C18H22N6 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
6-N-cyclopentyl-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H22N6/c1-12-7-3-6-10-15(12)21-16-14-11-19-24(2)17(14)23-18(22-16)20-13-8-4-5-9-13/h3,6-7,10-11,13H,4-5,8-9H2,1-2H3,(H2,20,21,22,23) |
InChI Key |
YTAJLWDIIXIXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-CYCLOPENTYL-1-METHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituents at the N⁴ and N⁶ positions. Below is a comparative analysis with key analogs:
Table 1: Substituent and Physicochemical Comparison
*Calculated based on molecular formula.
†Inferred from structural similarity to JAK3 inhibitors in .
‡Inferred from , where the unsubstituted base compound (C₆H₆N₆) exhibits good solubility.
Key Observations :
- Solubility : The target compound’s lipophilic substituents (cyclopentyl, 2-methylphenyl) likely reduce aqueous solubility compared to analogs with polar groups (e.g., methoxy in or chloro in ).
- Steric Effects : The cyclopentyl group at N⁶ may improve JAK3 selectivity by fitting into hydrophobic pockets, whereas bulkier groups (e.g., cycloheptyl in ) could hinder binding .
Table 2: Hypothetical JAK3 Inhibition Profile*
*Data inferred from , where two pyrazolo[3,4-d]pyrimidine derivatives showed high JAK3 selectivity.
†Hypothetical values based on structural optimization trends.
‡Lower selectivity due to smaller N⁶ substituent (ethyl vs. cyclopentyl).
Mechanistic Insights :
- The cyclopentyl group in the target compound may form van der Waals interactions with JAK3’s ATP-binding pocket, while the 2-methylphenyl group stabilizes binding via π-π stacking .
- Analogs with smaller N⁶ substituents (e.g., ethyl in ) exhibit reduced selectivity, highlighting the importance of steric bulk at this position.
Crystallographic and Stability Considerations
Crystal packing and hydration states influence stability and formulation:
- Target Compound : Likely crystallizes in an anhydrous form due to its lipophilic substituents, as seen in analogous N⁴-aryl derivatives .
- Hydrated Analogs: Compounds like N⁴-methyl-N⁴-(2-methylphenyl) derivative form ethanol-hydrazine solvates, complicating formulation .
Table 3: Crystallographic Comparison
†Predicted based on and .
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